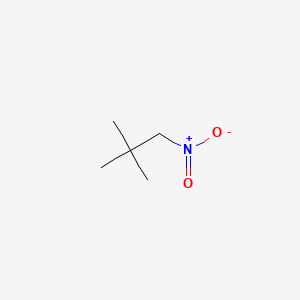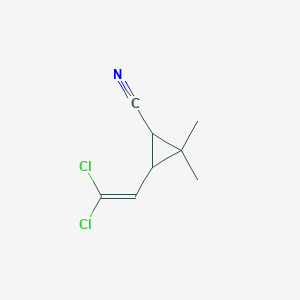
Ethyl acetoacetate-2,4-13C2
Übersicht
Beschreibung
Ethyl acetoacetate-2,4-13C2 is a labeled compound where the carbon atoms at positions 2 and 4 are replaced with the carbon-13 isotope. This compound is a derivative of ethyl acetoacetate, which is widely used as a chemical intermediate in the synthesis of various organic compounds. The isotopic labeling makes it particularly useful in research applications, such as tracing reaction pathways and studying metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl acetoacetate-2,4-13C2 can be synthesized through the Claisen condensation of ethyl acetate-2-13C and ethyl acetate-4-13C. The reaction involves the formation of an enolate ion from one molecule of ethyl acetate, which then attacks the carbonyl carbon of another molecule of ethyl acetate. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, ethyl acetoacetate is produced by the treatment of diketene with ethanol. For the labeled compound, the diketene and ethanol used would be isotopically enriched with carbon-13 at the desired positions. The reaction conditions are carefully controlled to ensure high yield and purity of the labeled product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl acetoacetate-2,4-13C2 undergoes various types of chemical reactions, including:
Keto-enol tautomerism: The compound exists in equilibrium between its keto and enol forms.
Nucleophilic substitution: The enolate ion formed from this compound can undergo nucleophilic substitution reactions with alkyl halides.
Reduction: Reduction of this compound can yield ethyl 3-hydroxybutyrate.
Transesterification: The compound can undergo transesterification to form other esters, such as benzyl acetoacetate.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Alkylating agents: Alkyl halides, acyl chlorides
Major Products
Alkylated derivatives: Formed through nucleophilic substitution
Hydroxy esters: Formed through reduction
Other esters: Formed through transesterification
Wissenschaftliche Forschungsanwendungen
Ethyl acetoacetate-2,4-13C2 is used extensively in scientific research due to its isotopic labeling. Some of its applications include:
Metabolic studies: Tracing metabolic pathways in biological systems.
Mechanistic studies: Investigating reaction mechanisms in organic chemistry.
Nuclear magnetic resonance (NMR) spectroscopy: Studying molecular structures and dynamics.
Isotope dilution analysis: Quantifying the concentration of compounds in complex mixtures.
Wirkmechanismus
The mechanism of action of ethyl acetoacetate-2,4-13C2 involves its ability to form enolate ions, which can participate in various nucleophilic substitution reactions. The isotopic labeling allows researchers to trace the movement of carbon atoms through different reaction pathways, providing insights into the molecular targets and pathways involved in these processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetoacetate-2,4-13C2 can be compared with other isotopically labeled compounds, such as:
- Ethyl acetoacetate-1,3-13C2
- Ethyl acetoacetate-3-13C
- Methyl acetoacetate-13C
Uniqueness
The unique feature of this compound is the specific labeling at the 2 and 4 positions, which makes it particularly useful for studying reactions and processes that involve these carbon atoms
Eigenschaften
IUPAC Name |
ethyl 3-oxo(2,4-13C2)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIBRDXRRQCHLP-NDLBAUGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]C(=O)[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480001 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77504-74-6 | |
| Record name | Ethyl acetoacetate-2,4-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 77504-74-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1626737.png)







